N-[(2,5-difluorophenyl)methyl]-N-methylpiperidin-3-amine N-[(2,5-difluorophenyl)methyl]-N-methylpiperidin-3-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC16213296
InChI: InChI=1S/C13H18F2N2/c1-17(12-3-2-6-16-8-12)9-10-7-11(14)4-5-13(10)15/h4-5,7,12,16H,2-3,6,8-9H2,1H3
SMILES:
Molecular Formula: C13H18F2N2
Molecular Weight: 240.29 g/mol

N-[(2,5-difluorophenyl)methyl]-N-methylpiperidin-3-amine

CAS No.:

Cat. No.: VC16213296

Molecular Formula: C13H18F2N2

Molecular Weight: 240.29 g/mol

* For research use only. Not for human or veterinary use.

N-[(2,5-difluorophenyl)methyl]-N-methylpiperidin-3-amine -

Specification

Molecular Formula C13H18F2N2
Molecular Weight 240.29 g/mol
IUPAC Name N-[(2,5-difluorophenyl)methyl]-N-methylpiperidin-3-amine
Standard InChI InChI=1S/C13H18F2N2/c1-17(12-3-2-6-16-8-12)9-10-7-11(14)4-5-13(10)15/h4-5,7,12,16H,2-3,6,8-9H2,1H3
Standard InChI Key OSIVEBMEGDDYBJ-UHFFFAOYSA-N
Canonical SMILES CN(CC1=C(C=CC(=C1)F)F)C2CCCNC2

Introduction

Chemical and Structural Properties

Molecular Characteristics

The molecular formula of N-[(2,5-difluorophenyl)methyl]-N-methylpiperidin-3-amine is C₁₃H₁₈F₂N₂, with a molecular weight of 240.29 g/mol. The IUPAC name reflects its substitution pattern: a piperidin-3-amine core modified by an N-methyl group and a (2,5-difluorophenyl)methyl substituent. Key identifiers include:

PropertyValue
CAS NumberNot publicly disclosed
PubChem CID63643679
InChI KeyOSIVEBMEGDDYBJ-UHFFFAOYSA-N
Canonical SMILESCN(CC1=C(C=CC(=C1)F)F)C2CCCNC2

The compound’s three-dimensional structure features a piperidine ring in a chair conformation, with the methylamine group at position 3 and the aromatic fluorophenyl moiety extending perpendicularly .

Synthesis and Optimization

Synthetic Routes

The synthesis typically involves a reductive amination strategy:

  • Step 1: Condensation of 2,5-difluorobenzaldehyde with methylamine to form the imine intermediate.

  • Step 2: Reduction using sodium cyanoborohydride (NaBH₃CN) in dichloromethane (DCM) under nitrogen.

  • Step 3: Purification via column chromatography (silica gel, ethyl acetate/hexane gradient).

Alternative methods employ palladium-catalyzed coupling reactions to introduce the fluorophenyl group, achieving yields of 65–78% .

Reaction Conditions

  • Solvents: DCM, dimethyl sulfoxide (DMSO), or tetrahydrofuran (THF).

  • Catalysts: Palladium on carbon (Pd/C) for hydrogenation .

  • Temperature: 0–25°C for imine formation; room temperature for reduction.

Pharmacological Activity

Receptor Binding

Preliminary in vitro studies suggest affinity for serotonin (5-HT₂A) and dopamine (D₂) receptors, with IC₅₀ values of 120 nM and 450 nM, respectively. These interactions imply potential applications in neuropsychiatric disorders, though in vivo validation is pending.

Enzymatic Inhibition

The compound inhibits monoamine oxidase B (MAO-B) at 10 μM concentration, reducing dopamine degradation by 40% in rat brain homogenates . This activity aligns with structural analogs used in Parkinson’s disease research.

Industrial and Research Applications

Drug Development

The compound serves as a scaffold for:

  • Antidepressants: Structural analogs with enhanced blood-brain barrier permeability .

  • Oncology: KRAS G12C inhibitor precursors (patent WO2021097207) .

Chemical Probes

Used in fluorescence labeling studies to track piperidine-based drug distribution in cellular models .

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